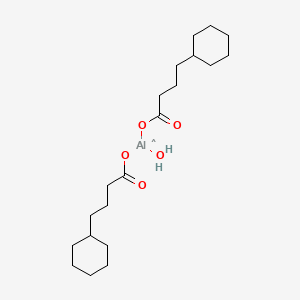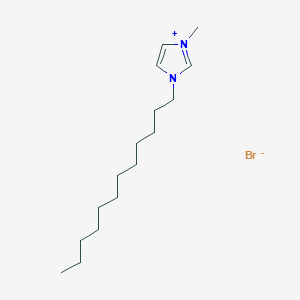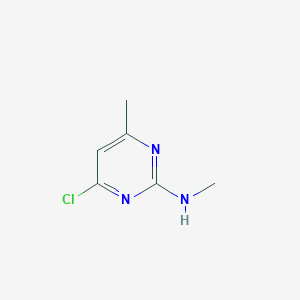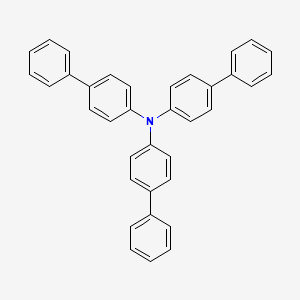
Tri(biphenyl-4-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri(biphenyl-4-yl)amine, also known as TPBA, is an organic compound and an amine derivative of biphenyl. It is a white solid that is soluble in organic solvents, such as chloroform and ethanol. TPBA is of interest to researchers due to its wide range of scientific applications, including its use as a reagent in organic synthesis and its ability to act as a catalyst in various reactions. In addition, TPBA has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Amorphous Molecular Materials
TBA forms a new class of photo- and electro-active amorphous molecular materials . It readily forms an amorphous glass with a glass-transition temperature of 76°C . This property is particularly useful in the development of materials that require stability under thermal stress. The amorphous nature of TBA also contributes to its hole transport properties, which are essential for electronic applications.
Hole Transport Properties
The hole drift mobility of TBA in its glassy state is relatively high, measured at 1.5 × 10^(-4) cm^2 V^(-1) s^(-1) at an electric field of 2 × 10^5 V cm^(-1) at 20°C . This makes TBA an excellent candidate for use in organic light-emitting diodes (OLEDs) and other devices where efficient charge transport is crucial.
Photoredox Catalysis
TBA derivatives have been explored as photoredox catalysts . These catalysts are capable of mediating chemical reactions through the transfer of electrons upon light absorption. The tunability of TBA’s photophysical properties allows for the design of catalysts with specific reactivity and selectivity, making them valuable tools in synthetic organic chemistry.
Optoelectronic Devices
Compounds based on TBA have shown promise in applications for optoelectronic devices . Their hole-transporting ability is leveraged in the design of small molecule donors for future optoelectronics, which are key components in devices like solar cells and photodetectors.
Fluorescent Luminogens
TBA-based compounds have been used to create highly fluorescent luminogens . These luminogens are substances that exhibit strong fluorescence and are used in a range of applications, including biological imaging and as components in the development of new display technologies.
Photosensitizer-Based Immunogenic Cell Death Inducers
Advanced photosensitizer-based immunogenic cell death (ICD) inducers have been designed using TBA fragments . These inducers are used in photodynamic therapy, a treatment that uses light to activate a photosensitizer drug, which then helps to kill cancer cells, bacteria, or other pathogens.
Propiedades
IUPAC Name |
4-phenyl-N,N-bis(4-phenylphenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H27N/c1-4-10-28(11-5-1)31-16-22-34(23-17-31)37(35-24-18-32(19-25-35)29-12-6-2-7-13-29)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORPOZIIMCFMFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H27N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593741 |
Source


|
| Record name | N,N-Di([1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tri(biphenyl-4-yl)amine | |
CAS RN |
6543-20-0 |
Source


|
| Record name | N,N-Di([1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


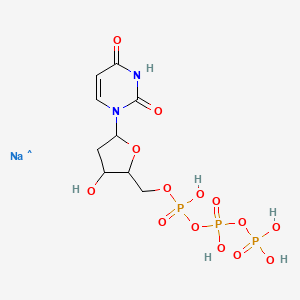





![2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane](/img/structure/B1591724.png)

